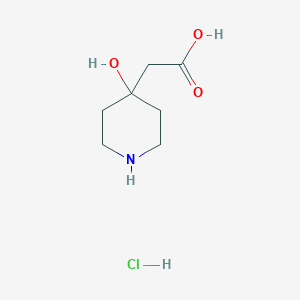

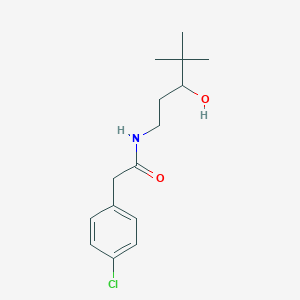

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 84839-54-3 . It has a molecular weight of 195.65 and its IUPAC name is 2-(4-hydroxypiperidin-4-yl)acetic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

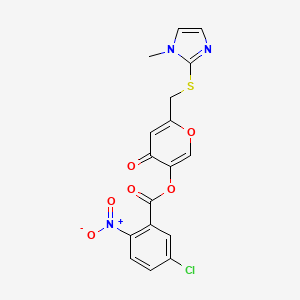

The InChI code for 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is 1S/C7H13NO3.ClH/c9-6(10)5-7(11)1-3-8-4-2-7;/h8,11H,1-5H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 195.65 .Scientific Research Applications

Synthesis of Complex Organic Compounds

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is instrumental in the synthesis of intricate organic molecules. For instance, it has been used in the creation of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives, which are promising monomers for the fabrication of fluorescent films due to their unique optical properties (Soboleva et al., 2017). This application underscores the compound's role in developing materials with potential utility in sensing, imaging, and light-emitting devices.

Catalytic Processes and Methodology Development

The compound plays a significant role in catalytic processes and the development of novel synthetic methodologies. An example includes its involvement in Cu(I)-catalyzed reductive aldol cyclization processes, leading to the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This methodology facilitates the enantioselective construction of highly functionalized piperidin-2-ones and hydroxylated piperidines, highlighting the compound's contribution to advancing asymmetric synthesis and catalysis techniques (Lam et al., 2005).

Radiolabeling and Imaging Studies

In the realm of radiochemistry and imaging, 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride has been utilized for the improved synthesis of precursors for radiolabeling, as demonstrated in the production of [11C]MP4A. This application is crucial for positron emission tomography (PET) studies, particularly in investigating the acetylcholine neurotransmission system. The development of such radiolabeled compounds enhances the tools available for neuroimaging and the study of neurological disorders (Carpinelli et al., 2006).

Environmental and Material Sciences

Additionally, the compound finds applications in environmental and material sciences. For example, derivatives of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride have been synthesized for the investigation of ionic liquids using spin probes. This research contributes to understanding the molecular properties of ionic liquids, which are pivotal in green chemistry due to their unique solvent properties (Strehmel et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6(10)5-7(11)1-3-8-4-2-7;/h8,11H,1-5H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOELGNOAYKTTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2739540.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide](/img/structure/B2739543.png)

![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2739544.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2739550.png)

![N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2739558.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)